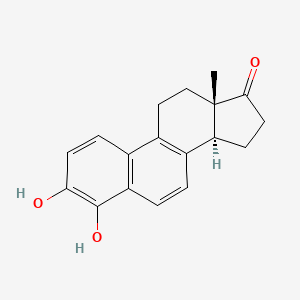
4-Hydroxyequilenin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxyequilenin, also known as this compound, is a useful research compound. Its molecular formula is C18H18O3 and its molecular weight is 282.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Biochemical Properties and Mechanisms of Action
4-Hydroxyequilenin is recognized for its dual role as both a substrate and an inhibitor of catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of catechol estrogens. Studies have demonstrated that 4-OHEN can inhibit its own methylation by COMT at higher concentrations, which may lead to an accumulation of catechol estrogens in vivo and enhance their toxic effects . Additionally, 4-OHEN has been shown to autoxidize to reactive o-quinones, which can interact with cellular macromolecules, leading to oxidative stress and potential DNA damage .
Induction of DNA Damage
Research indicates that this compound can induce significant DNA damage in estrogen receptor-positive breast cancer cell lines (e.g., MCF-7 and S30), resulting in increased rates of apoptosis. The compound has been shown to cause concentration-dependent DNA single-strand breaks and the formation of mutagenic lesions such as 8-oxo-dG . These findings suggest that 4-OHEN may contribute to the carcinogenic effects associated with estrogen replacement therapies.
Case Studies on Cytotoxicity
A comparative study revealed that 4-OHEN exhibited a much higher cytotoxic effect on estrogen receptor-positive cells than on estrogen receptor-negative cells. For instance, the lethal concentration (LC50) for MCF-7 cells was approximately 6 µM, while MDA-MB-231 cells required about 24 µM to achieve similar toxicity levels . This differential sensitivity underscores the relevance of 4-OHEN in understanding estrogen-related carcinogenesis.
Toxicological Implications
The toxicological profile of this compound is significant due to its potential as a carcinogen. It has been implicated in various forms of DNA damage, including bulky adducts and apurinic sites, which can compromise genomic integrity . The formation of these lesions may play a critical role in the development of hormone-dependent cancers.
Immunoassays for DNA Adducts
Recent advancements have led to the development of monoclonal antibodies specific for 4-OHEN-DNA adducts, enabling quantitative detection through immunoassays. This method allows researchers to assess the extent of DNA damage caused by 4-OHEN exposure in biological systems . Such techniques are essential for elucidating the mechanisms by which this compound contributes to carcinogenesis.
Molecular Modeling Studies
Molecular dynamics simulations have provided insights into the stereochemical characteristics of 4-OHEN-DNA adducts, further elucidating how these interactions may lead to mutagenesis and tumorigenesis .
Summary Table of Findings
| Application Area | Key Findings |
|---|---|
| Biochemical Mechanism | Inhibits COMT; induces oxidative stress via autoxidation |
| Cancer Research | Induces DNA damage and apoptosis in ER-positive breast cancer cells |
| Toxicological Profile | Potential carcinogen; causes various forms of DNA lesions |
| Detection Techniques | Development of specific monoclonal antibodies for quantifying DNA adducts |
| Molecular Studies | Insights into stereochemistry and interaction dynamics with DNA |
化学反应分析
Autoxidation and Redox Cycling
4-OHEN rapidly autoxidizes to form an o-quinone intermediate, which participates in redox cycling reactions . This process generates reactive oxygen species (ROS) and semiquinone radicals, leading to oxidative stress:
-
Autoxidation pathway :
4 OHEN catechol →Semiquinone radical→4 OHEN o quinone -
ROS generation : The o-quinone consumes NAD(P)H and molecular oxygen, producing superoxide (O2−) and hydrogen peroxide (H2O2) .
Key kinetic parameters :
| Parameter | Value | Source |
|---|---|---|
| Oxygen depletion rate | 3.3±0.2μM min | |
| NADH oxidation rate | 0.28±0.02μM min |
Glutathione (GSH) Conjugation
4-OHEN reacts with glutathione, forming stable adducts that mitigate its cytotoxicity :
-
Adduct types :
-
Mono-GSH conjugates (two isomers)
-
Di-GSH adducts
-
-
Reaction mechanism : The o-quinone undergoes Michael addition with GSH, preferentially at the C5 position of the equilenin ring .
Competing pathways :
-
Direct alkylation of GSH via quinone intermediates.
-
Redox cycling depletes cellular GSH pools, exacerbating oxidative damage .
Catechol-O-Methyltransferase (COMT)
4-OHEN acts as both a substrate and inhibitor of COMT, a key detoxification enzyme :
-
Substrate kinetics :
Km=2.4μM,kcat=6.0min−1 -
Inhibition : Irreversibly inhibits COMT via alkylation of Cys33 (Ki=26.0μM,k2=1.62×10−2s−1) .
Cytochrome P450 Metabolism
Rat liver microsomes primarily hydroxylate equilin/equilenin at the C4 position (vs. C2 for endogenous estrogens), producing 4-OHEN as the dominant metabolite .
DNA Adduct Formation
4-OHEN-quinone reacts with DNA bases, forming stable cyclic adducts linked via a bicyclo[3.3.1]nonane structure .
Adduct Types and Stereoisomerism
| Base | Adduct Stereoisomers | Preferred Conformation |
|---|---|---|
| Adenine (dA) | 4 isomers | Anti for A2, A4 |
| Cytosine (dC) | 4 isomers | Syn for C1, C3 |
| Guanine (dG) | 4 isomers | Not fully characterized |
Structural effects on DNA :
-
Adenine adducts : Disrupt Watson-Crick hydrogen bonding, induce duplex bending (~25°), and alter groove dimensions .
-
Cytosine adducts : Cause greater helical distortion than adenine adducts .
Thermodynamic Stability of Adducts
| Stereoisomer | ΔG (kcal/mol) |
|---|---|
| 4-OHEN-A1 | 3.6 (syn) |
| 4-OHEN-A2 | 0 (syn) |
| 4-OHEN-C3 | 0 (syn) |
| 4-OHEN-C4 | 5.0 (syn) |
Data from molecular dynamics simulations
Cytotoxicity and Genotoxicity
Comparative toxicity :
| Compound | LC50 (MCF-7) |
|---|---|
| 4-OHEN | 6.0μM |
| 4-Hydroxyestrone | 24μM |
属性
CAS 编号 |
81608-60-8 |
|---|---|
分子式 |
C18H18O3 |
分子量 |
282.3 g/mol |
IUPAC 名称 |
(13S,14S)-3,4-dihydroxy-13-methyl-12,14,15,16-tetrahydro-11H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C18H18O3/c1-18-9-8-11-10-4-6-15(19)17(21)13(10)3-2-12(11)14(18)5-7-16(18)20/h2-4,6,14,19,21H,5,7-9H2,1H3/t14-,18-/m0/s1 |
InChI 键 |
MRSWRSDZIPNFCN-KSSFIOAISA-N |
SMILES |
CC12CCC3=C(C1CCC2=O)C=CC4=C3C=CC(=C4O)O |
手性 SMILES |
C[C@]12CCC3=C([C@@H]1CCC2=O)C=CC4=C3C=CC(=C4O)O |
规范 SMILES |
CC12CCC3=C(C1CCC2=O)C=CC4=C3C=CC(=C4O)O |
同义词 |
4-hydroxy-equilenin 4-hydroxyequilenin |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















